N-(sec-butyl)-3-ethoxybenzamide
Description
N-(sec-Butyl)-3-ethoxybenzamide is a benzamide derivative characterized by a sec-butylamine group attached to the benzamide core and a 3-ethoxy substituent on the aromatic ring.
Key spectroscopic data for related compounds include:
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-butan-2-yl-3-ethoxybenzamide |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-7-6-8-12(9-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
XSVIKNYGCKQELG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OCC |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variants: sec-Butyl vs. tert-Butyl and Hexyl
highlights a series of 3,4,5-trihydroxy-N-alkyl-benzamides with varying alkyl chains (Table 1).
| Compound | Alkyl Group (R) | Key Properties/Effects |
|---|---|---|
| N-sec-butyl derivative (5) | -CH(CH3)CH2CH3 | Moderate steric bulk, enhances lipophilicity compared to shorter chains |
| N-tert-butyl derivative (6) | -C(CH3)3 | Increased steric hindrance, potentially reducing reactivity or binding affinity |
| N-hexyl derivative (7) | -(CH2)5CH3 | Higher lipophilicity, may improve membrane permeability but reduce solubility |
Key Insight : The sec-butyl group balances lipophilicity and steric effects, making it advantageous for applications requiring moderate solubility and interaction with biological targets .
Substituent Position: 3-Ethoxy vs. 4-Ethoxy Benzamides
Positional isomerism significantly impacts properties:
Example : Para-substituted derivatives often exhibit higher thermal stability due to symmetrical packing in the solid state, whereas meta-substituted analogs may display varied solubility profiles .
Functional Group Modifications
Sulfonylamino vs. Ethoxy Groups
- N-(sec-Butyl)-2-[(phenylsulfonyl)amino]benzamide (): Incorporates a sulfonylamino group (-NHSO2Ph) at the 2-position.
- N-(sec-Butyl)-3-ethoxybenzamide : The ethoxy group (-OCH2CH3) is electron-donating, enhancing ring electron density and possibly improving interactions with π-acidic biological targets .
Trihydroxybenzamide Derivatives ()
Compounds like 3,4,5-trihydroxy-N-sec-butyl-benzamide feature multiple hydroxyl groups, drastically increasing hydrophilicity and hydrogen-bonding capacity. This contrasts with the mono-ethoxy substituent in the target compound, which prioritizes lipophilicity.
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